molecular formula C20H29N5O6 B1202524 Trimazosin CAS No. 35795-16-5

Trimazosin

Numéro de catalogue B1202524
Numéro CAS: 35795-16-5
Poids moléculaire: 435.5 g/mol
Clé InChI: YNZXWQJZEDLQEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trimazosin is a sympatholytic alpha-1 blocker . It is a quinazoline derivative which is structurally related to prazosin .


Molecular Structure Analysis

Trimazosin has a molecular formula of C20H29N5O6 . Its average mass is 435.474 Da and its monoisotopic mass is 435.211792 Da .


Physical And Chemical Properties Analysis

Trimazosin has a molecular formula of C20H29N5O6 . Its average mass is 435.474 Da and its monoisotopic mass is 435.211792 Da .

Relevant Papers

  • "Long-Term Vasodilator Therapy with Trimazosin in Chronic Cardiac Failure"
  • "TRIMAZOSIN. Pfizer’s New Vasodilator. in Congestive Heart Failure"
  • "Treatment of refractory heart failure with trimazosin"

Applications De Recherche Scientifique

  • Cardiovascular Effects : Trimazosin, a quinazoline related to prazosin, was found to lower blood pressure through selective blockade of alpha 1-adrenoceptors, without evidence of ganglion, adrenergic neurons, or beta-adrenoceptor blockade. It also reversed the pressor effect of epinephrine and competitively antagonized norepinephrine-induced contraction of rabbit aorta (Constantine & Hess, 1981).

  • Antihypertensive Efficacy and Safety : Trimazosin was shown to be effective and safe as an antihypertensive agent. It reduced elevated blood pressure in both supine and standing positions and improved blood lipid profiles. Additionally, its side effect profile was comparable to placebo and significantly better than other antihypertensive drugs (Taylor et al., 1983).

  • Hemodynamic Effects in Left Ventricular Failure : In patients with left ventricular failure, Trimazosin effectively reduced systemic arterial pressure and improved hemodynamics. This suggests its potential utility in treating congestive heart failure (Franciosa & Cohn, 1978).

  • Autonomic, Systemic, and Renal Hemodynamic Actions : Trimazosin was found to effectively reduce arterial pressure through a decrease in peripheral vascular resistance. It also increased renal blood flow without significant effects on autonomic function, metabolic function, or renin and aldosterone release (Chrysant, 1983).

  • Additional Mechanisms Beyond Alpha 1-Adrenoceptor Blockade : Studies have indicated that trimazosin's hypotensive effect is not solely due to alpha 1-adrenoceptor blockade. It may involve other mechanisms, potentially related to the elevation of cyclic GMP levels in vascular smooth muscle (Constantine, Lebel, & Weeks, 1984).

Propriétés

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O6/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXWQJZEDLQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35795-17-6 (hydrochloride), 53746-46-6 (hydrochloride monohydrate)
Record name Trimazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50189319
Record name Trimazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimazosin

CAS RN

35795-16-5
Record name Trimazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35795-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimazosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31L760807H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimazosin
Reactant of Route 2
Reactant of Route 2
Trimazosin
Reactant of Route 3
Reactant of Route 3
Trimazosin
Reactant of Route 4
Trimazosin
Reactant of Route 5
Trimazosin
Reactant of Route 6
Trimazosin

Citations

For This Compound
886
Citations
KT Weber, GT Kinasewitz, JS West… - … England Journal of …, 1980 - Mass Medical Soc
Patients with cardiac failure have a generalized sympathetic vasoconstriction that may impair cardiac function and exercise tolerance. The ability of long-term alpha-receptor blockade …
Number of citations: 108 www.nejm.org
WS Aronow, RS Greenfield, H Alimadadian… - The American Journal of …, 1977 - Elsevier
… capsules three times daily for weeks 3 and 4 and three 50 mg trimazosin … trimazosin) received one 50 mg trimazosin capsule three times daily for 32 days. His dose of trimazosin was not …
Number of citations: 64 www.sciencedirect.com
JW Constantine, HJ Hess - European Journal of Pharmacology, 1981 - Elsevier
… Trimazosin competitively antagonized … rats trimazosin lowered blood pressure, in contrast to the lack of such activity reported for prazosin in pithed rats. It is concluded that trimazosin …
Number of citations: 38 www.sciencedirect.com
JA Franciosa, JN Cohn - Clinical Pharmacology & Therapeutics, 1978 - Wiley Online Library
Trimazosin is a new quinazoline derivative vasodilator previously thought to act primarily on resistance vessels. Vasodilators characteristically improve hemodynamics in patients with …
Number of citations: 49 ascpt.onlinelibrary.wiley.com
W Singleton, CA Saxton, J Hernandez… - Journal of …, 1982 - europepmc.org
… 2 mg, trimazosin 200 mg, and UK-… Trimazosin produced a parallel shift in noradrenaline dose response curves for diastolic pressure ahd HR. Prazosin and UK-33,274, but not trimazosin…
Number of citations: 45 europepmc.org
PA Meredith, AW Kelman, HL Elliott, JL Reid - Journal of pharmacokinetics …, 1983 - Springer
… trimazosin may have a hypotensive effect wh~Lch is unrelated to its action on peripheral alpha receptors. The pharmacodynamic profile of trimazosin … following intravenous trimazosin, …
Number of citations: 39 link.springer.com
NA Awan, J Hermanovich, C Whitcomb… - The American Journal of …, 1979 - Elsevier
… mg (average 172 mg) of trimazosin, the greatly elevated left … 1 hour after ingestion of trimazosin; peak efficacy was achieved … hemodynamic effects of trimazosin objectively demonstrates …
Number of citations: 42 www.sciencedirect.com
WS Aronow, DT Danahy - The American Journal of Medicine, 1978 - Elsevier
… - domized manner, trimazosin or placebo for six weeks in the trimazosin study and prazosin … In the trimazosin study, seven patients re- ceived one 50 mg trimazosin capsule three times …
Number of citations: 39 www.sciencedirect.com
WS Aronow, J Tobis, D Hughes… - Clinical …, 1977 - Wiley Online Library
… evaluate the effect of trimazosin, methyldopa, and … trimazosin and none of 6 patients on placebo developed any adverse effects. The mean supine blood pressure on 900 mg trimazosin …
Number of citations: 21 ascpt.onlinelibrary.wiley.com
CR Taylor, JP Leader, W Singleton, EW Munster… - American Heart …, 1983 - Elsevier
… blind trimazosin therapy. In a double-blind comparison of trimazosin and propranolol,2 trimazosin … Trimazosin, therefore, has beneficial effects on two of the primary risk factors in the …
Number of citations: 20 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.